2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide
Overview
Description
2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring
Preparation Methods
The synthesis of 2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the production of specialized materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved can vary depending on the application, but typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives, which may have different functional groups attached to the ring. The uniqueness of 2-((2R,5S)-5-(Acetamidomethyl)pyrrolidin-2-yl)-N-methylacetamide lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2R,5S)-5-(acetamidomethyl)pyrrolidin-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(14)12-6-9-4-3-8(13-9)5-10(15)11-2/h8-9,13H,3-6H2,1-2H3,(H,11,15)(H,12,14)/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTERHNJUHHJCCT-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCC(N1)CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H]1CC[C@@H](N1)CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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